2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid scaffold combining a 1,3,4-oxadiazole core, a sulfanyl linker, and a 4-phenylpiperazine moiety. Key structural attributes include:
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-28-19-10-8-17(9-11-19)21-23-24-22(29-21)30-16-20(27)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZNDNJVOZPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Piperazine Derivative Addition: Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring may play a role in binding to these targets, while the piperazine moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole-piperazine hybrids are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent-Driven Comparisons
Key Findings from Comparative Studies
Electron-Donating Groups (EDGs) :
- The 4-ethoxyphenyl group on the target compound may enhance solubility and metabolic stability compared to unsubstituted phenyl analogues (e.g., ). EDGs like methoxy or ethoxy are associated with improved bioavailability in oxadiazole derivatives .
- In contrast, electron-withdrawing groups (EWGs) such as halides (e.g., 4-chlorophenyl in ) often increase cytotoxicity but reduce solubility .
Piperazine Modifications: 4-Phenylpiperazine (target compound) vs. Pyrrolidine substitution () eliminates the piperazine ring’s basicity, altering pharmacokinetics .
Biological Activity Trends :
- Anticancer Activity : Compounds with 4-methoxyphenyl or pyrimidinylthio substituents () show higher cytotoxicity than phenyl analogues. The target’s ethoxy group may follow this trend, though specific data is lacking .
- Anti-Inflammatory Activity : Benzimidazole-linked oxadiazoles () exhibit moderate activity, suggesting the target’s piperazine moiety could shift the mechanism toward CNS or enzyme modulation .
Synthetic Accessibility :
Biological Activity
The compound 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential pharmacological applications based on current research findings.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 395.47 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.47 g/mol |
| IUPAC Name | 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one |
| SMILES | CCOc1ccc(cc1)c4nnc(SCC(=O)N3CCc2ccccc2C3)o4 |
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study reported that various oxadiazole compounds demonstrated potent activity against multiple bacterial strains. For instance, compounds similar to the one showed inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential for development as antibacterial agents .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been explored. A study employing the DPPH radical scavenging method found that certain derivatives exhibited moderate antioxidant activity, suggesting that the compound may contribute to oxidative stress mitigation .
Nematocidal Activity
In addition to antibacterial properties, some oxadiazole derivatives have been evaluated for their nematocidal activity. For example, a related compound was found to have an LC50 value significantly lower than that of conventional nematicides like avermectin, indicating strong efficacy against nematodes such as Bursaphelenchus xylophilus . This suggests that the compound could be further investigated for agricultural applications.
The biological activities of oxadiazole derivatives are often linked to their interaction with specific biological targets. For instance, studies have shown that certain compounds affect acetylcholine receptors in nematodes, leading to paralysis and death . This mechanism can be crucial in designing new nematicides based on the structural framework of oxadiazoles.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Antimicrobial Evaluation : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity against various strains. The results indicated promising activity with some compounds achieving IC50 values in the low micromolar range .
- Antioxidant Studies : In vitro assays demonstrated that certain oxadiazole derivatives could scavenge free radicals effectively, suggesting their potential as therapeutic agents for oxidative stress-related conditions .
- Nematocidal Properties : Research highlighted the effectiveness of specific oxadiazole compounds against plant-parasitic nematodes, with substantial mortality rates observed at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
